molecular formula C19H19N3O B11009713 n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide

n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide

Cat. No.: B11009713
M. Wt: 305.4 g/mol
InChI Key: UXWOQIDGDLPTQE-UHFFFAOYSA-N
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Description

n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide is a compound belonging to the class of beta-carbolines, which are naturally occurring indole alkaloids. These compounds exhibit a broad range of biological and pharmacological activities, including antimicrobial, antiviral, antioxidant, and antitumoral actions . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydro-beta-carboline core, which enhances its stability and reactivity.

Preparation Methods

The synthesis of n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit the enzyme monoamine oxidase type A (MAO-A), which plays a role in the metabolism of neurotransmitters such as serotonin and epinephrine . This inhibition leads to increased levels of these neurotransmitters in the brain, which can have antidepressant and neuroprotective effects. Additionally, the compound’s ability to interfere with DNA and RNA processes makes it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

n-Benzyl-1,3,4,9-tetrahydro-2h-beta-carboline-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its benzyl group, which enhances its stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C19H19N3O/c23-19(20-12-14-6-2-1-3-7-14)22-11-10-16-15-8-4-5-9-17(15)21-18(16)13-22/h1-9,21H,10-13H2,(H,20,23)

InChI Key

UXWOQIDGDLPTQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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